N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
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Overview
Description
N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has garnered attention due to its potential antimicrobial and anticancer properties . The compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 4-(4-bromophenyl)-1,3-thiazol-2-amine with benzyl chloroacetate under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the thiazole ring can produce sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A closely related compound with similar antimicrobial and anticancer properties.
4-Bromobenzamide: Another compound with antimicrobial activity, but with a different mechanism of action.
4-Bromo-N-phenylbenzamide: Exhibits similar biological activities but differs in its chemical structure and specific applications.
Uniqueness
N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide stands out due to its dual antimicrobial and anticancer activities, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2OS/c19-15-8-6-14(7-9-15)16-12-24-18(21-16)22(17(23)10-20)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDNBEYLPYQOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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